(2E)-1-(3,4-dihydroquinolin-1(2H)-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one
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Description
(2E)-1-(3,4-dihydroquinolin-1(2H)-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H17NO2 and its molecular weight is 267.328. The purity is usually 95%.
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Scientific Research Applications
Synthesis of New Derivatives
The synthesis of new 1,2,3,4-tetrahydroquinoline derivatives through a domino reaction of aromatic amines and cyclic enol ethers, catalyzed by indium chloride in water, highlights the compound's potential in creating structurally diverse molecules. These derivatives exhibit cis selectivity, with implications for further chemical modifications and applications in medicinal chemistry (Zhang & Li, 2002).
A base-promoted annulation of 2-hydroxychalcones or 2-tosylaminochalcones with prop-2-ynylsulfonium salts, yielding methylene cyclopropane fused dihydroquinolines, demonstrates the versatility of this compound in engaging in complex reactions to produce pharmacologically relevant structures (Lu, Zhang, & Miao, 2020).
Pharmacological Implications
- The exploration of the compound in the synthesis of 2,4-dihydroxyquinoline derived disazo dyes and their biological activities, including DNA protection, antimicrobial, and anticancer activities, suggests its role in developing new therapeutic agents. Some derivatives show promising results in Gram-positive bacterial inhibition and cytotoxicity against cancer cell lines, indicating potential pharmaceutical applications (Şener et al., 2018).
Chemical Transformation and Catalysis
- The catalytic transformation of bio-derived furans to valuable ketoacids and diketones using water-soluble ruthenium catalysts, with this compound playing a role in the reaction mechanisms, showcases its utility in sustainable chemistry and the production of bio-based chemicals. This research presents a method for converting furfural, 5-HMF, and 5-MF to levulinic acid and various diketones under moderate conditions, emphasizing the compound's applicability in green chemistry and bio-refinery processes (Gupta et al., 2015).
Properties
IUPAC Name |
(E)-1-(3,4-dihydro-2H-quinolin-1-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-13-8-9-15(20-13)10-11-17(19)18-12-4-6-14-5-2-3-7-16(14)18/h2-3,5,7-11H,4,6,12H2,1H3/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LASQNFCJWSWFMF-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)N2CCCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)N2CCCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.